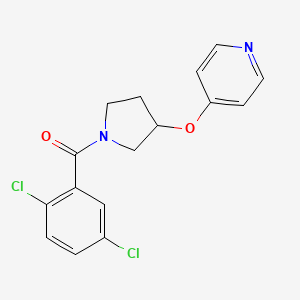

![molecular formula C15H15FN6O3 B2471248 2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide CAS No. 872590-45-9](/img/structure/B2471248.png)

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides, which were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray co-crystal structure analysis . These studies have demonstrated that these inhibitors distort the TNFα trimer upon binding, leading to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR spectroscopy .

Aplicaciones Científicas De Investigación

Antiproliferative Activities in Cancer Research

The compound has been investigated for its potential as an antiproliferative agent against various human cancer cell lines. Researchers have tested its efficacy against gynecological cancers, including ovarian, cervical, and uterine cancers. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential .

Designing LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes this compound, serves as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific amino acids (e.g., Met332) contribute to improved activity. These inhibitors hold promise for epigenetic modulation in cancer therapy .

Novel Heterocyclic System Synthesis

The compound is part of a new heterocyclic system, 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone. Its synthesis involves a retro Diels–Alder (RDA) procedure, leading to a good yield. Investigating the properties and potential applications of this novel system is an active area of research .

Hybrid Derivatives with Hydrazine

Researchers have synthesized derivatives containing hydrazine by molecular hybridization. These [1,2,3]triazolo[4,5-d]pyrimidine derivatives were evaluated for their antiproliferative activities against multiple cancer cell lines, including MGC-803, PC3, PC9, EC9706, and SMMC-7721. The results provide insights into their potential as anticancer agents .

Enantiomeric Quinazolinotriazolobenzodiazepine

The compound’s synthesis using enantiomeric starting materials led to enantiomeric quinazolinotriazolobenzodiazepine with an enantiomeric excess (ee) of 95%. Understanding the stereochemistry and exploring the biological activities of these enantiomers are ongoing research objectives .

Atom-Economical Synthesis

An atom-economical, one-pot, three-step cascade process was employed to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine. This process engaged five reactive centers (amide, amine, carbonyl, azide, and alkyne) and utilized cyclohexane, cyclohexene, and norbornene β-amino amides. The efficient synthesis of these derivatives opens avenues for further exploration .

Mecanismo De Acción

While the exact mechanism of action for “2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide” is not specified in the literature, similar compounds have been found to exhibit broad-spectrum antiproliferative activity . For instance, a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .

Direcciones Futuras

The future directions for research on “2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide” and similar compounds could include further exploration of their potential biological activities . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds might be developed into novel anti-fibrotic drugs .

Propiedades

IUPAC Name |

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6O3/c1-25-6-5-17-12(23)8-21-9-18-14-13(15(21)24)19-20-22(14)11-4-2-3-10(16)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSIFYDSAYZVFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)

![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)

![5-cinnamyl-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471168.png)

![3-Azabicyclo[3.1.0]hexane-3-carbothioamide](/img/structure/B2471169.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2471175.png)

![1-(3,4-Difluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2471179.png)

![4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2471184.png)

![7-methyl-3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2471186.png)

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)